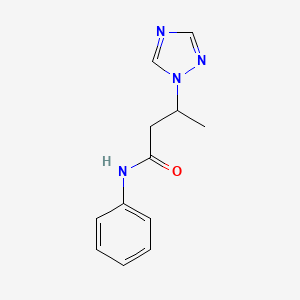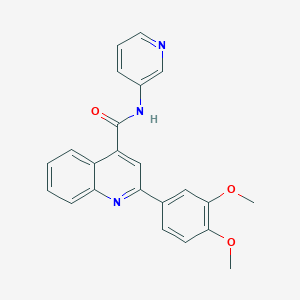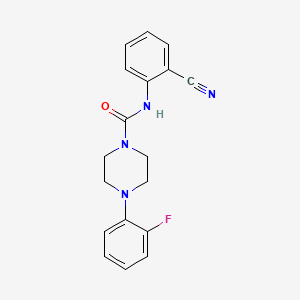
N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide” was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of 10a-k were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. 1H-NMR spectrum of compounds 7a-e showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide” include the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group .Wissenschaftliche Forschungsanwendungen
- Anticancer Properties : Researchers have explored derivatives of N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide as potential anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells .
- Click Chemistry : The compound’s triazole ring is amenable to Huisgen 1,3-dipolar cycloaddition (click chemistry). This reaction has been widely used for the synthesis of diverse 1,2,3-triazoles .
- Agrochemicals : N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide derivatives have been used in the manufacturing of agrochemicals, including pesticides and herbicides .
Drug Discovery and Medicinal Chemistry
Organocatalysis and Synthetic Methodology
Industrial Applications
Biomedical Sensors and Diagnostic Assays
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
The mode of action of N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide involves interactions with its targets, leading to changes in their function. For instance, the nitro group of a similar compound mediated hydrogen bonding and metallic interaction with the amide group of Thr199 and Zn ion, respectively .
Biochemical Pathways
It is known that triazole derivatives can affect a range of bioactivities, such as anticancer, antibacterial, antiviral, and anti-inflammation activities .
Pharmacokinetics
The compound’s thermal stability, density, and optimal oxygen balance have been noted .
Result of Action
N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide and its derivatives have shown cytotoxic activities against certain cancer cell lines . For instance, some 1,2,4-triazole hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some compounds clearly inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .
Action Environment
The action, efficacy, and stability of N-phenyl-3-(1H-1,2,4-triazol-1-yl)butanamide can be influenced by various environmental factors. For instance, the loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group of a similar compound made the molecule less active .
Eigenschaften
IUPAC Name |
N-phenyl-3-(1,2,4-triazol-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-10(16-9-13-8-14-16)7-12(17)15-11-5-3-2-4-6-11/h2-6,8-10H,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZQTRNBOVJWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethyl-1-piperazinyl)-3-(4-{[(2-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6071633.png)

![2-[2-amino-1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-4(3H)-quinazolinone](/img/structure/B6071663.png)
![N,N-dimethyl-1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-pyrrolidinamine](/img/structure/B6071666.png)
![3-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6071673.png)

![4-[4-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-3-thienyl)piperidine](/img/structure/B6071692.png)
![3-(4-fluorophenyl)-2-methyl-7-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6071700.png)
![5-phenyl-2-[(2-phenylethyl)amino]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6071702.png)
![2-[4-(3-methylbenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6071715.png)
![2-[(1-allyl-5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B6071720.png)

![5-amino-3-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B6071728.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-N-(2-hydroxy-2-phenylethyl)-5-methoxy-N-methylbenzamide](/img/structure/B6071730.png)